Cas no 74233-03-7 (2-Methyl-6-phenylpyrazine)

2-Methyl-6-phenylpyrazine is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with a methyl group at the 2-position and a phenyl group at the 6-position. This structure imparts unique chemical properties, making it valuable in flavor and fragrance applications due to its nutty, roasted aroma. It is also utilized in pharmaceutical and agrochemical research as a building block for more complex molecules. The compound exhibits stability under standard conditions and demonstrates good solubility in organic solvents, facilitating its use in synthetic processes. Its well-defined molecular structure allows for precise modifications, enhancing its versatility in industrial and research applications.
2-Methyl-6-phenylpyrazine structure
2-Methyl-6-phenylpyrazine structure
Product Name:2-Methyl-6-phenylpyrazine
CAS No:74233-03-7
MF:C11H10N2
MW:170.210502147675
MDL:MFCD27996666
CID:1094568
PubChem ID:12565967
Update Time:2025-06-26

2-Methyl-6-phenylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-6-phenylpyrazine
    • Pyrazine, 2-methyl-6-phenyl-
    • 74233-03-7
    • SCHEMBL2614938
    • Y8FFZ6SOM7
    • 2-Methyl-6-phenyl-pyrazine
    • UNII-Y8FFZ6SOM7
    • EN300-8308869
    • G53759
    • MDL: MFCD27996666
    • Inchi: 1S/C11H10N2/c1-9-7-12-8-11(13-9)10-5-3-2-4-6-10/h2-8H,1H3
    • InChI Key: FARFUCSNDMWUHU-UHFFFAOYSA-N
    • SMILES: N1C(C)=CN=CC=1C1C=CC=CC=1

Computed Properties

  • Exact Mass: 170.084398327g/mol
  • Monoisotopic Mass: 170.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 25.8Ų

2-Methyl-6-phenylpyrazine Pricemore >>

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